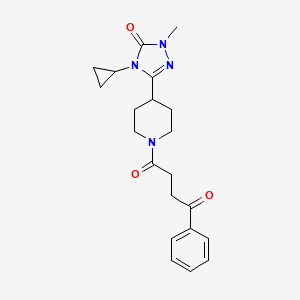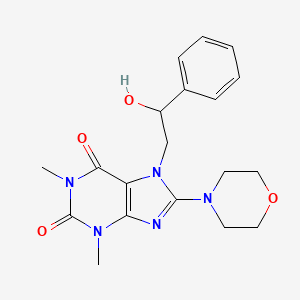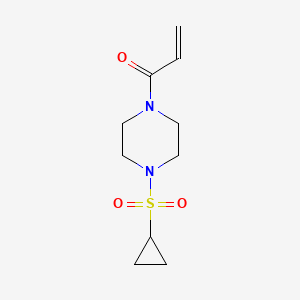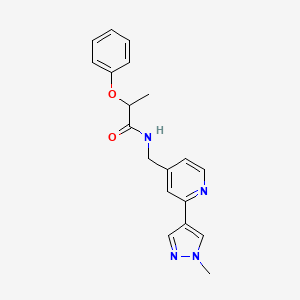![molecular formula C20H26N4O4S2 B2557286 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 958587-36-5](/img/structure/B2557286.png)
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C14H17N3O2S2/c1-14(2,3)17-12(9-7-21(19)8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18) . This string encodes the molecular structure in a standard format that can be used to generate a 2D or 3D representation of the molecule.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide involve complex chemical reactions and analytical techniques. For example, the synthesis of novel 1,2,4-oxadiazoles and trifluoromethylpyridines, which share structural similarities with the target compound, has been explored for their antitumor activity. These compounds demonstrate the potential of such structures in medicinal chemistry, particularly in cancer research (Maftei et al., 2016).
Biological Applications
Compounds with structures similar to this compound have been investigated for various biological applications. For instance, derivatives of pyrazole and pyridine have been synthesized and assessed for their c-MET inhibitory activities, highlighting their relevance in the development of cancer therapeutics (Jiang et al., 2016). This research underscores the importance of such compounds in targeting specific proteins involved in cancer progression.
Antimicrobial and Antiviral Activities
The structural framework of this compound lends itself to potential antimicrobial and antiviral applications. Studies on related compounds have shown promising results in this direction. For example, novel pyrazolopyrimidines have been synthesized and evaluated for their antiviral activities, providing insights into the utility of such compounds in combating viral infections (Attaby et al., 2007).
Material Science and Luminescence
Interestingly, compounds with pyrazole and pyridine motifs have also found applications in material science, particularly in the development of luminescent materials. For instance, Pt(II) complexes with pyrazole chelates have been studied for their mechanoluminescent properties and as potential candidates for organic light-emitting diodes (OLEDs), demonstrating the versatility of such structures in creating advanced materials with specific optical properties (Huang et al., 2013).
properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S2/c1-20(2,3)24-18(16-12-29(26)13-17(16)22-24)21-19(25)14-6-8-15(9-7-14)30(27,28)23-10-4-5-11-23/h6-9H,4-5,10-13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQKENDTPBNCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557203.png)
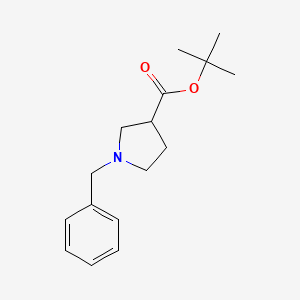


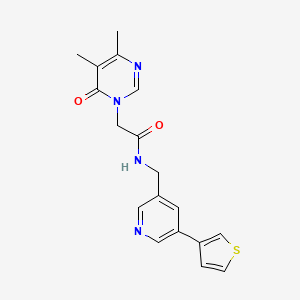
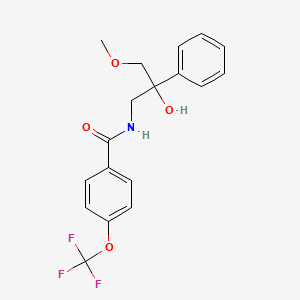
![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2557210.png)
![N-{(E)-[(4-methoxyphenyl)imino][(pyridin-2-ylmethyl)amino]methyl}-4-methylbenzamide](/img/structure/B2557212.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B2557213.png)
